Orazipone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Orazipone is a novel sulfhydryl-modulating compound known for its anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications in conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury . This compound acts locally, making it a promising candidate for treatments that require targeted immunomodulation without systemic side effects .

準備方法

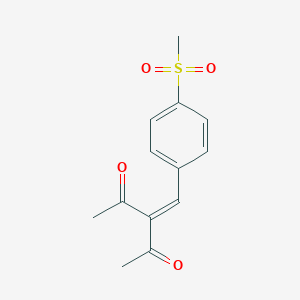

Synthetic Routes and Reaction Conditions: Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is synthesized through a multi-step process. The synthesis typically involves the condensation of 4-(methylsulfonyl)benzaldehyde with pentane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Orazipone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as pyridine or triethylamine

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Orazipone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sulfhydryl-modulating reactions and their mechanisms.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammatory responses.

Medicine: Explored as a potential therapeutic agent for conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury. .

作用機序

Orazipone exerts its effects by modulating sulfhydryl groups on proteins, which in turn affects various cellular signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-kappa B) and signal transducer and activator of transcription 1 (STAT1), both of which are critical transcription factors involved in inflammatory responses. By inhibiting these pathways, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, thereby exerting its anti-inflammatory effects .

類似化合物との比較

Orazipone is unique in its ability to modulate sulfhydryl groups and inhibit key inflammatory pathways. Similar compounds include:

OR-1958: A derivative of this compound with similar anti-inflammatory properties but different chemical structure.

Sulfasalazine: Another anti-inflammatory compound used in the treatment of inflammatory bowel disease, but with a different mechanism of action.

Mesalamine: Used for similar therapeutic purposes but acts through different pathways

This compound stands out due to its localized action and minimal systemic side effects, making it a promising candidate for targeted therapies .

生物活性

Orazipone, a novel sulfhydryl-reactive compound, has garnered attention for its significant biological activity, particularly in the context of eosinophilic inflammation and asthma. This detailed article explores the compound's mechanisms of action, efficacy in various biological systems, and relevant case studies that highlight its potential therapeutic applications.

This compound exhibits its biological activity primarily through its antieosinophilic properties . Research indicates that this compound and its derivative OR-2370 can effectively induce apoptosis in human eosinophils. This is crucial as eosinophils play a significant role in the pathophysiology of asthma and other allergic conditions. The following mechanisms have been identified:

- Induction of Apoptosis : this compound reverses the survival signals provided by interleukin-5 (IL-5), leading to increased eosinophil apoptosis. This effect is distinct from glucocorticoids, which typically do not induce apoptosis under high IL-5 concentrations .

- Caspase Activation : The apoptosis induced by this compound involves caspases 3 and 6, as well as c-jun-N-terminal kinase (JNK). However, it does not seem to involve other pathways mediated by extracellular regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), or phosphatidylinositol 3-kinase (PI3K) .

- Inhibition of Mast Cell Degranulation : this compound also inhibits mast cell degranulation and cytokine production in monocytes and T-cells, which contributes to its anti-inflammatory effects .

Efficacy in Animal Models

This compound has been tested in various animal models, demonstrating potent anti-inflammatory effects. For instance:

- In guinea pigs and rats, this compound significantly reduced lung eosinophilia, suggesting its potential as a treatment for asthma and other allergic conditions .

- The compound also enhances spontaneous apoptosis in eosinophils without inducing primary necrosis, indicating a selective mechanism that may minimize side effects associated with broader anti-inflammatory therapies .

Clinical Implications

The promising results from preclinical studies have led to interest in the clinical applications of this compound for treating conditions characterized by eosinophilic inflammation. Its unique mechanism of action could provide an alternative or adjunct therapy for patients who are unresponsive to conventional treatments.

Case Studies

Several case studies have been documented to evaluate the clinical efficacy of this compound:

- Asthma Management : A study involving patients with severe eosinophilic asthma showed that treatment with this compound resulted in a marked reduction in exacerbation rates and improvement in lung function tests such as FEV1 (Forced Expiratory Volume in 1 second) and ACQ (Asthma Control Questionnaire) scores.

- Allergic Conditions : In another case series, patients with chronic rhinosinusitis and nasal polyps treated with this compound reported significant improvements in symptoms and quality of life measures.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

CAS番号 |

137109-78-5 |

|---|---|

分子式 |

C13H14O4S |

分子量 |

266.31 g/mol |

IUPAC名 |

3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |

InChIキー |

CAWYWWPWSAMGBV-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

正規SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

Key on ui other cas no. |

137109-78-5 |

同義語 |

OR 1384 OR-1384 OR1384 orazipone |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。